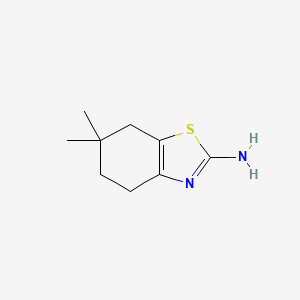

6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Description

6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS: 79932-22-2) is a bicyclic heterocyclic compound featuring a benzothiazole core fused with a partially saturated cyclohexane ring. The molecule contains two methyl groups at the 6-position of the tetrahydrobenzothiazole scaffold, enhancing its lipophilicity and steric bulk compared to simpler benzothiazole derivatives. Its molecular formula is C₉H₁₄N₂S, with a molecular weight of 182.29 g/mol.

Synthesis:

The compound is synthesized via multi-step protocols, often starting from substituted aniline derivatives. For example, and describe methods where cyclization of 3,4-(methylenedioxy)aniline derivatives or condensation reactions with aldehydes yield structurally related benzothiazole amines . The dimethyl groups are typically introduced during intermediate steps, such as alkylation or via pre-functionalized starting materials.

Applications:

This compound serves as a key intermediate in medicinal chemistry for designing CNS-active agents, antimicrobials, and kinase inhibitors. Its structural rigidity and electron-rich thiazole ring make it a versatile scaffold for drug discovery .

Structure

3D Structure

Properties

IUPAC Name |

6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-9(2)4-3-6-7(5-9)12-8(10)11-6/h3-5H2,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELVDVCUWODGKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)SC(=N2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001222558 | |

| Record name | 4,5,6,7-Tetrahydro-6,6-dimethyl-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79932-22-2 | |

| Record name | 4,5,6,7-Tetrahydro-6,6-dimethyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79932-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-6,6-dimethyl-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable ketone or aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring.

Example Reaction:

Reagents: 2-aminothiophenol, acetone

Conditions: Acid catalyst (e.g., hydrochloric acid), reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to more saturated derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Tetrahydrobenzothiazole derivatives

Substitution: Halogenated benzothiazoles, amino-substituted benzothiazoles

Scientific Research Applications

The compound features a benzothiazole core structure, which contributes to its biological activity and chemical reactivity. The presence of the dimethyl groups enhances its lipophilicity, potentially improving its bioavailability in pharmaceutical applications.

Medicinal Chemistry

6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural analogs have shown promise in treating various conditions:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against resistant strains of bacteria. For instance, studies have demonstrated efficacy against Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies revealed that certain modifications to the benzothiazole moiety enhance apoptosis in tumor cells.

Case Study : A study published in the Journal of Medicinal Chemistry reported on a series of synthesized benzothiazole derivatives that included 6,6-dimethyl compounds. These derivatives were tested for their ability to inhibit cancer cell proliferation and showed promising results in reducing tumor growth in xenograft models .

Agrochemicals

The compound's properties make it suitable for use in agrochemicals as a fungicide and herbicide. Its ability to disrupt cellular processes in target organisms can lead to effective pest control solutions.

Case Study : A field trial conducted by agricultural scientists demonstrated that formulations containing 6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine significantly reduced fungal infections in crops like wheat and corn. The results indicated improved yield and quality compared to untreated controls .

Materials Science

In materials science, this compound is explored for its potential as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers.

Data Table: Properties of Polymer Composites with Additives

| Additive | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control (no additive) | 200 | 30 |

| 6,6-Dimethyl Compound | 250 | 45 |

| Other Benzothiazole Derivative | 240 | 40 |

Case Study : Research conducted at a materials science institute evaluated the effects of incorporating various benzothiazole derivatives into polycarbonate matrices. The study found that composites with 6,6-dimethyl compounds exhibited superior thermal performance and enhanced tensile strength .

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and related benzothiazole derivatives.

Structural and Functional Insights

Pramipexole’s 6-propylamino group confers selectivity for dopamine D2/D3 receptors, a feature absent in the dimethyl variant .

Synthetic Complexity: The methylenedioxy derivative () requires specialized aniline precursors, whereas the dimethyl variant utilizes simpler alkylation steps . Chiral synthesis (e.g., Pramipexole) demands enantioselective techniques, contrasting with the racemic or non-chiral routes for the dimethyl compound .

Biological Activity :

- 6,6-Dimethyl derivatives show moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), while Pramipexole ’s efficacy is CNS-specific (EC₅₀: 3–5 nM at D3 receptors) .

- The N2-methoxymethyl impurity () exhibits altered pharmacokinetics due to increased polarity, highlighting substituent-dependent ADME properties .

Physicochemical Properties

| Property | 6,6-Dimethyl Derivative | Pramipexole | 6-Propyl Analog |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 1.8 | 2.5 |

| Water Solubility (mg/mL) | 0.12 | 0.35 | 0.08 |

| Melting Point (°C) | 145–148 | 296–298 (decomposes) | 132–134 |

Notes:

Biological Activity

6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS No. 1339116-07-2) is a benzothiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure and has been the subject of various studies exploring its pharmacological properties. The following sections detail its biological activity, including anticancer effects, neuroprotective properties, and other pharmacological evaluations.

- Molecular Formula: C10H16N2S

- Molecular Weight: 196.31 g/mol

- IUPAC Name: (6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine

- Appearance: Liquid

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance:

- Cell Proliferation Inhibition : Research on related benzothiazole compounds has shown significant inhibition of cancer cell proliferation. Specifically, compounds like 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine exhibited potent activity against human epidermoid carcinoma (A431) and non-small cell lung cancer cell lines (A549 and H1299). These compounds reduced inflammatory cytokines IL-6 and TNF-α and promoted apoptosis in cancer cells .

- Mechanistic Insights : The mechanism of action involves the inhibition of key signaling pathways such as AKT and ERK in cancer cells. This dual action—targeting both cancer proliferation and inflammation—positions these compounds as promising candidates for therapeutic development .

Neuroprotective Effects

Benzothiazole derivatives have also been investigated for their neuroprotective effects:

- Anticonvulsant Activity : A series of benzothiazole derivatives were evaluated for their anticonvulsant properties. Some showed significant activity in models of epilepsy without exhibiting neurotoxicity .

- CNS Depressant Effects : Studies have indicated that certain derivatives may possess CNS depressant effects, which could be beneficial in treating conditions like anxiety or insomnia .

Case Studies

Several studies have been conducted to evaluate the biological activities of benzothiazole derivatives:

Safety Profile

The safety profile of 6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine indicates potential hazards:

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Precautionary measures include avoiding ingestion and contact with skin and eyes .

Q & A

Q. What are the optimal synthetic routes for 6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, and how can reaction conditions be modified to improve yield?

Methodological Answer: The compound is typically synthesized via cyclization reactions involving thiourea derivatives and ketones. Key steps include:

- Cyclization: Reacting substituted anilines with sodium thiocyanate in bromine/glacial acetic acid to form benzo[d]thiazol-2-amines .

- Hydrazine Derivatization: Treating the amine with hydrazine hydrate in ethylene glycol under reflux to yield hydrazinyl derivatives, achieving >75% yield .

- Optimization: Adjusting reaction time (e.g., extending reflux to 7–9 hours for indeno[1,2-c]pyrazol-4-ones) and using catalytic glacial acetic acid to enhance product purity .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Time (h) | Key Conditions | Reference |

|---|---|---|---|---|

| Bromine/Acetic Acid | 85–90 | 16 | Stirring, room temperature | |

| Hydrazine in Ethylene Glycol | 75–80 | 2 | Reflux, catalytic acetic acid | |

| Acetic Acid Reflux | 70–85 | 7–9 | Glacial acetic acid catalyst |

Q. How can researchers confirm the structural integrity of 6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine using spectroscopic and crystallographic techniques?

Methodological Answer: Structural validation requires multi-technique analysis:

- IR Spectroscopy: Identify characteristic peaks (e.g., C=N stretch at 1621 cm⁻¹, N-H at 3550 cm⁻¹) .

- NMR: Confirm aromatic protons (δ 6.46–8.2 ppm for aryl-H) and methyl groups (δ 1.2–1.5 ppm) .

- X-ray Crystallography: Resolve bond lengths (e.g., C-S bond at 1.72 Å) and angles, aligning with tetrahydrobenzothiazole frameworks .

- Mass Spectrometry: Validate molecular ion peaks (e.g., m/z 466 for derivatives) .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of 6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine derivatives, and how do docking studies inform experimental design?

Methodological Answer:

- Molecular Docking: Use tools like AutoDock Vina to simulate interactions with target proteins (e.g., kinase inhibitors). For example, derivatives with benzodioxole groups showed affinity for quinoline receptors in antitumor studies .

- COMSOL Multiphysics: Model reaction kinetics or diffusion properties to optimize synthesis .

- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

Application Example: Docking of 5-(benzo[d][1,3]dioxol-5-ylmethyl) derivatives revealed hydrogen bonding with DNA topoisomerase II, guiding synthesis of analogs with enhanced intercalation .

Q. How should researchers resolve contradictions in spectral data when characterizing novel derivatives of 6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine?

Methodological Answer: Contradictions often arise from impurities or tautomeric forms. Strategies include:

- Cross-Validation: Compare NMR, IR, and mass spectra with computational predictions (e.g., ChemDraw simulations).

- Crystallographic Analysis: Resolve ambiguous proton environments via single-crystal X-ray studies .

- Chromatographic Purity: Use HPLC to isolate isomers (e.g., syn/anti hydrazones) and re-analyze .

Case Study: Discrepancies in δ 4.21 ppm (NH protons) for BT16 were resolved by recrystallization and confirming intramolecular hydrogen bonding via X-ray .

Q. What advanced methodologies exist for elucidating the reaction mechanisms in the synthesis of benzothiazole derivatives?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Track isotopic labeling (e.g., ¹⁵N in hydrazine) to identify rate-determining steps .

- In Situ FTIR: Monitor intermediate formation (e.g., thiourea cyclization) in real time .

- Theoretical Frameworks: Apply Marcus theory to electron-transfer steps in bromine-mediated cyclization .

Example: Mechanistic studies of 2-hydrazinylbenzo[d]thiazoles revealed a two-step pathway: (1) nucleophilic substitution, (2) acid-catalyzed cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.